5-chloro-2-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
5-chloro-2-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a pyridazine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps, including the formation of the pyridazine and pyrrolidine rings, followed by their coupling with the benzenesulfonamide moiety. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
5-chloro-2-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can mimic natural substrates, allowing it to inhibit enzyme activity or block receptor binding. This can disrupt cellular processes and lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: This compound shares a similar sulfonamide group and benzamide structure but differs in its side chain composition.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound features a pyridine ring and is studied for its anti-tubercular activity.
Uniqueness
The uniqueness of 5-chloro-2-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide lies in its combination of a pyridazine ring and a pyrrolidine ring, which provides distinct structural and functional properties. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H21ClN4O3S |
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Molecular Weight |
444.9 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H21ClN4O3S/c1-29-19-10-6-16(22)14-20(19)30(27,28)25-17-7-4-15(5-8-17)18-9-11-21(24-23-18)26-12-2-3-13-26/h4-11,14,25H,2-3,12-13H2,1H3 |
InChI Key |
VXNUJWUEUHPFIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4 |
Origin of Product |
United States |
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